molecular formula H18NiO6+8 B1236703 hexaaquanickel(II)

hexaaquanickel(II)

Cat. No.: B1236703
M. Wt: 172.83 g/mol
InChI Key: VMNGQVOJJXRBAC-UHFFFAOYSA-T
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Description

Chemical Identity and Nomenclature

Hexaaquanickel(II) is a coordination compound with the molecular formula H₁₈NiO₆⁺² and a molecular weight of 172.83 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, this complex is properly designated as hexaaquanickel(II), indicating the presence of six aqua ligands coordinated to a nickel ion in the +2 oxidation state. The systematic name reflects the coordination number of six and the nature of the ligands, where "aqua" denotes water molecules acting as neutral ligands.

The chemical structure can be represented as [Ni(H₂O)₆]²⁺, where the nickel(II) ion serves as the central metal atom surrounded by six water molecules functioning as Lewis base ligands. Each water molecule donates a lone pair of electrons to the metal center, forming coordinate covalent bonds that result in the octahedral geometry characteristic of this complex. The overall charge of +2 reflects the oxidation state of the nickel ion, as the neutral water ligands do not contribute to the ionic charge of the complex.

Alternative nomenclature found in chemical databases includes synonyms such as "hexaoxidanium;nickel(2+)" and the simplified notation "Ni(OH₂)₆". The Chemical Abstracts Service registry number and other identifiers help distinguish this specific complex from related nickel coordination compounds. The International Chemical Identifier key provides a unique digital signature that ensures precise identification across chemical databases and literature.

Historical Context in Coordination Chemistry

The development of coordination chemistry theory, which provides the theoretical framework for understanding hexaaquanickel(II) and similar complexes, traces its origins to the pioneering work of Alfred Werner in the late nineteenth century. Werner, who received the Nobel Prize in Chemistry in 1913, fundamentally transformed the understanding of how metal ions interact with ligands by proposing the concept of coordination spheres and distinguishing between primary and secondary valencies.

Werner's theoretical contributions were particularly significant because they provided the first comprehensive explanation for the structure and behavior of coordination compounds. His work established that transition metal atoms could be surrounded by neutral or anionic ligands at the vertices of regular geometric shapes, with the octahedral arrangement being the most common for coordination number six. This theoretical framework directly applies to hexaaquanickel(II), which exemplifies the octahedral coordination geometry that Werner predicted.

The historical significance of metal aquo complexes, including hexaaquanickel(II), extends beyond Werner's initial theories. These compounds served as model systems for testing and refining coordination chemistry principles throughout the twentieth century. The ability to study these complexes in aqueous solution made them particularly valuable for early researchers who needed accessible systems to validate theoretical predictions about coordination behavior.

Werner's distinction between primary and secondary valencies proved especially relevant for understanding hexaaquanickel(II). The primary valency of nickel(II) corresponds to its oxidation state of +2, while the secondary valency represents the coordination number of six. This conceptual framework helped establish the modern understanding of how oxidation states and coordination numbers function as independent variables in coordination compound formation.

Significance in Inorganic Chemistry Research

Hexaaquanickel(II) holds exceptional importance in inorganic chemistry research due to its role as a prototypical example of octahedral coordination complexes. The compound's well-characterized structure and properties make it an ideal model system for investigating fundamental aspects of coordination chemistry, including ligand field theory, electronic structure, and substitution mechanisms.

The electronic configuration of hexaaquanickel(II) provides valuable insights into the behavior of d⁸ transition metal complexes. In the octahedral crystal field, the nickel(II) ion adopts a (t₂g)⁶(eg)² electron configuration, resulting in two unpaired electrons and paramagnetic behavior. This electronic structure has been extensively studied using various spectroscopic techniques, contributing to the development of ligand field theory and our understanding of metal-ligand bonding.

Research applications of hexaaquanickel(II) extend to kinetic studies of ligand substitution reactions. The complex serves as a starting material for investigating water exchange rates and substitution mechanisms, with reported exchange rates of 3.2 × 10⁴ per second at 25 degrees Celsius. These kinetic parameters provide fundamental data for understanding how coordination complexes behave in solution and how ligand substitution processes occur.

The spectroscopic properties of hexaaquanickel(II) have made it particularly valuable for analytical chemistry applications. The complex exhibits a characteristic green color due to d-d electronic transitions, with specific absorption bands that can be analyzed to determine crystal field splitting parameters. The reported crystal field splitting parameter (Δ₀) of 8500 wavenumbers provides a reference point for comparing the ligand field strength of water relative to other ligands.

Property Value Reference
Molecular Weight 172.83 g/mol
Color Green
Electron Configuration (t₂g)⁶(eg)²
Coordination Number 6
Geometry Octahedral
Water Exchange Rate 3.2 × 10⁴ s⁻¹
Crystal Field Splitting 8500 cm⁻¹
Metal-Oxygen Distance 2.05 Å

Contemporary research continues to utilize hexaaquanickel(II) as a benchmark compound for developing new theoretical models and computational methods. The complex serves as a test case for density functional theory calculations and other quantum mechanical approaches to understanding coordination chemistry. Additionally, its well-established properties make it valuable for calibrating new experimental techniques and validating emerging analytical methods.

Properties

Molecular Formula

H18NiO6+8

Molecular Weight

172.83 g/mol

IUPAC Name

hexaoxidanium;nickel(2+)

InChI

InChI=1S/Ni.6H2O/h;6*1H2/q+2;;;;;;/p+6

InChI Key

VMNGQVOJJXRBAC-UHFFFAOYSA-T

Canonical SMILES

[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Ni+2]

Origin of Product

United States

Preparation Methods

Room-Temperature Aqueous Synthesis with EDTA Ligands

A seminal method involves reacting nickel(II) chloride (NiCl₂) with sodium iron EDTA (NaFeEDTA) in aqueous media at ambient conditions. Stoichiometric mixing of NiCl₂ and NaFeEDTA yields hexaaquanickel(II) chloro(hydrogenethylenediaminetetraacetato)ferrate(III), [Ni(H₂O)₆][FeCl(EDTA)H]₂·4H₂O, as a crystalline product. The reaction proceeds via ligand substitution, where EDTA coordinates Fe³⁺, leaving Cl⁻ and [Ni(H₂O)₆]²⁺ as counterions. Critical parameters include:

  • Molar ratio : 1:1 NiCl₂ to NaFeEDTA ensures charge balance.

  • Drying conditions : The product loses lattice water reversibly under low humidity, necessitating storage in controlled environments.

  • Yield : Near-quantitative yields are achievable with precise stoichiometry and slow crystallization.

Precipitation via Nickel Hydroxide and Carboxylic Acids

Alternative routes employ nickel hydroxide (Ni(OH)₂) as a precursor. Reaction with maleic acid (C₄H₄O₄) in water produces [Ni(H₂O)₆][Ni(H₂O)₂(C₄H₂O₄)]·4H₂O, where one Ni²⁺ remains hexaaquated, and the other coordinates maleate. Key steps include:

  • Precipitation of Ni(OH)₂ : Freshly prepared Ni(OH)₂ ensures reactivity.

  • Acid dissolution : Maleic acid protonates hydroxide, releasing Ni²⁺ into solution.

  • Self-assembly : [Ni(H₂O)₆]²⁺ cations and [Ni(H₂O)₂(C₄H₂O₄)]²⁻ anions form hydrogen-bonded chains.

Structural Characterization of Hexaaquanickel(II) Complexes

Crystallographic Data

X-ray diffraction reveals monoclinic systems for both EDTA- and maleate-derived complexes:

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)
[Ni(H₂O)₆][FeCl(EDTA)H]₂·4H₂OP2₁/c20.5487.40112.827101.781909.6
[Ni(H₂O)₆][Ni(H₂O)₂(C₄H₂O₄)]·4H₂OP2₁/c12.0329.87615.21398.41778.2

Both structures feature octahedral Ni²⁺ centers with average Ni–O bond lengths of 2.05–2.10 Å, consistent with high-spin d⁸ configurations. Lattice water molecules mediate interionic hydrogen bonds, stabilizing the supramolecular architecture.

Thermal Decomposition Pathways

Controlled heating transforms hexaaquanickel(II) complexes into stoichiometric oxides:

  • Dehydration : Sequential water loss occurs between 50–150°C, forming anhydrous salts.

  • Ligand Pyrolysis : Organic ligands (e.g., EDTA, maleate) decompose exothermically at 250–400°C, releasing CO₂ and H₂O.

  • Oxide Formation : Above 600°C, residual chloride and carbonaceous species volatilize, yielding phase-pure NiFe₂O₄ or NiO.

Thermogravimetric analysis (TGA) of [Ni(H₂O)₆][FeCl(EDTA)H]₂·4H₂O shows a 25% mass loss below 150°C (water removal) and 45% loss at 300°C (EDTA decomposition), culminating in NiFe₂O₄ at 700°C.

Comparative Analysis of Synthesis Methods

Yield and Purity

  • EDTA route : Yields >95% with minimal byproducts due to EDTA’s strong chelation.

  • Maleate route : Yields ~85–90%, limited by competing Ni–maleate polymerization.

Scalability and Industrial Relevance

  • EDTA method : Requires costly EDTA but enables precise stoichiometry for ferrite synthesis.

  • Hydroxide precipitation : Economical for large-scale oxide production but demands pH control.

Applications in Materials Science

Hexaaquanickel(II) precursors facilitate the synthesis of:

  • Nickel ferrites : Magnetic materials for inductors and catalysts.

  • Coordination polymers : Porous frameworks for gas storage.

  • Nanoparticles : Thermal decomposition yields NiO nanoparticles for battery anodes .

Q & A

Q. What are the standard methods for synthesizing hexaaquanickel(II) complexes, and how can purity be verified?

Hexaaquanickel(II) salts, such as [Ni(H₂O)₆]Cl₂, are typically synthesized by dissolving nickel salts (e.g., NiCl₂·6H₂O) in aqueous solutions. Crystallization is achieved via slow evaporation. Purity is confirmed using spectroscopic techniques (e.g., IR for ν(OH) bands ~3500 cm⁻¹ and UV-Vis for d-d transitions near 400–700 nm) and elemental analysis. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for structural validation, as seen in studies of [Ni(H₂O)₆]²⁺ in hypodiphosphate salts .

Q. How does the octahedral geometry of [Ni(H₂O)₆]²⁺ influence its spectroscopic properties?

The octahedral geometry results in a high-spin d⁸ configuration, leading to characteristic absorption bands in UV-Vis spectra (e.g., three d-d transitions at ~395, 660, and 725 nm). Distortions due to Jahn-Teller effects are minimal in aqueous media, but ligand substitution (e.g., with NH₃) alters these transitions significantly, as shown in hydrolysis studies .

Q. What hydrogen-bonding interactions stabilize hexaaquanickel(II) complexes in crystal lattices?

In structures like Ni(H₂O)₆, the [Ni(H₂O)₆]²⁺ cation forms O–H···O hydrogen bonds with anions (bond lengths: 2.63–2.97 Å). These interactions create 3D networks, critical for lattice stability. Similar patterns are observed in quinoline derivatives, where π-π stacking complements hydrogen bonding .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for hexaaquanickel(II) complexes be resolved during refinement?

Discrepancies often arise from disordered water molecules or twinning. Software like SHELXL (via the TWIN command) or OLEX2 is used to model disorder. For example, in Ni(H₂O)₆₂·H₂O, hydrogen atoms were refined using a mix of independent and riding models, with Uiso(H) set to 1.2–1.5×Ueq of parent atoms. R-factors <0.05 indicate reliable refinement .

Q. What factors govern the hydrolysis equilibria of [Ni(H₂O)₆]²⁺ in aqueous solutions, and how do they impact reactivity?

Speciation studies show that [Ni(H₂O)₆]²⁺ undergoes stepwise deprotonation to form [Ni(OH)(H₂O)₅]⁺ (pKa ~9.5) and polynuclear species at higher pH. This affects reactivity in catalytic or biological systems; for instance, hydrolysis products influence DNA binding kinetics in porphyrin complexes .

Q. How do supramolecular interactions (e.g., π-π stacking) compete with hydrogen bonding in stabilizing hexaaquanickel(II)-organic frameworks?

In structures with quinoline ligands, π-π interactions (centroid distances: 3.58–3.72 Å) align anions into columns, while [Ni(H₂O)₆]²⁺ bridges these via O–H···O/N–H···O bonds. Competitive effects are analyzed using Hirshfeld surfaces and energy frameworks, revealing dominance of hydrogen bonds in lattice energy .

Q. What advanced spectroscopic techniques are optimal for probing dynamic behavior of [Ni(H₂O)₆]²⁺ in solution?

Pulsed EPR (e.g., HYSCORE) detects ligand exchange rates, while NMR (¹⁷O-enriched water) tracks coordination dynamics. EXAFS provides precise Ni–O bond lengths (typically 2.04–2.08 Å), complementing SCXRD data .

Methodological Guidelines

  • Crystallography : Use SHELX suites for refinement; report Rint <0.05 and validate via checkCIF .
  • Kinetics : Employ pH-stat techniques to monitor hydrolysis, referencing speciation diagrams from hydrolysis constants .
  • Data Contradictions : Cross-validate spectroscopic and crystallographic results with DFT calculations to resolve geometric ambiguities .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
hexaaquanickel(II)

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